molecular formula C30H34N4O8S B11446322 2,2'-(2,4-dioxothieno[3,2-d]pyrimidine-1,3(2H,4H)-diyl)bis(N-(3,4-dimethoxyphenethyl)acetamide)

2,2'-(2,4-dioxothieno[3,2-d]pyrimidine-1,3(2H,4H)-diyl)bis(N-(3,4-dimethoxyphenethyl)acetamide)

Cat. No.: B11446322
M. Wt: 610.7 g/mol
InChI Key: OPHGPCMTGCNPQF-UHFFFAOYSA-N
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Description

2,2’-(2,4-dioxothieno[3,2-d]pyrimidine-1,3(2H,4H)-diyl)bis(N-(3,4-dimethoxyphenethyl)acetamide) is a complex organic compound that belongs to the class of thieno[3,2-d]pyrimidine derivatives.

Chemical Reactions Analysis

Types of Reactions

2,2’-(2,4-dioxothieno[3,2-d]pyrimidine-1,3(2H,4H)-diyl)bis(N-(3,4-dimethoxyphenethyl)acetamide) can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or thioethers .

Scientific Research Applications

2,2’-(2,4-dioxothieno[3,2-d]pyrimidine-1,3(2H,4H)-diyl)bis(N-(3,4-dimethoxyphenethyl)acetamide) has several scientific research applications:

Properties

Molecular Formula

C30H34N4O8S

Molecular Weight

610.7 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C30H34N4O8S/c1-39-22-7-5-19(15-24(22)41-3)9-12-31-26(35)17-33-21-11-14-43-28(21)29(37)34(30(33)38)18-27(36)32-13-10-20-6-8-23(40-2)25(16-20)42-4/h5-8,11,14-16H,9-10,12-13,17-18H2,1-4H3,(H,31,35)(H,32,36)

InChI Key

OPHGPCMTGCNPQF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CN2C3=C(C(=O)N(C2=O)CC(=O)NCCC4=CC(=C(C=C4)OC)OC)SC=C3)OC

Origin of Product

United States

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